molecular formula C17H24N2O4 B3003857 1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1212204-73-3

1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B3003857
CAS RN: 1212204-73-3
M. Wt: 320.389
InChI Key: WPMPUQODTSAUIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in the literature. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a series of reactions including asymmetric allylboration, aminocyclization, and carbamation . This synthesis route could potentially be adapted for the synthesis of the compound by modifying the functional groups and the substitution pattern on the piperidine ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, and their analysis often requires advanced techniques. For example, the electronic structure and intermolecular interactions of two 6-oxopiperidine-2-carboxylic acid derivatives were studied using crystallography, revealing the presence of strong O-H...O hydrogen bonds and weak C-H...O interactions that contribute to the stability of the crystal structures . These findings suggest that similar interactions might be present in the compound of interest, potentially affecting its crystallization and stability.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, depending on their functional groups and substitution patterns. The papers provided do not detail reactions specific to the compound , but they do offer insights into the reactivity of similar molecules. For instance, the synthesis of trans-2,6-disubstituted piperidine-related alkaloids involves key steps such as iodocarbamation and decarbamation, which could be relevant for modifying the structure of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic and quantum mechanical studies. The spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using FT-IR, NMR, and UV techniques, along with quantum chemical methods to simulate properties such as Mulliken charges, HOMO and LUMO energies, and polarizability . These properties are crucial for understanding the behavior of the compound under different conditions and can provide insights into its potential applications.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound plays a role in the synthesis of esterification products of 6-aryl-1,2,3,6,7,7a-hexahydro-3а,6-epoxyisoindole-7-carboxylic acids, where unexpected cleavage products are formed during esterification with methanol. The structures of these products are confirmed by X-ray structural analysis (Nadirova et al., 2019).

Antimicrobial Applications

  • Novel fluoroquinolone derivatives, including compounds similar to the queried chemical, have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal pathogens. This demonstrates its potential as a building block in antimicrobial drug development (Srinivasan et al., 2010).

Photoluminescence and Coordination Polymers

  • Coordination polymers using related compounds exhibit interesting photoluminescence properties, which can be leveraged in material science and photonics research (Yu et al., 2006).

Photoremovable Protecting Groups

  • Compounds structurally similar to the queried chemical are used as photoremovable protecting groups. Their cleavage mechanism and efficacy in releasing corresponding acids when reacting with hydrogen atom donors are studied for potential applications in photochemistry (Literák et al., 2008).

Electronic Structure and Novel Synthesis

  • The electronic structure and synthesis of compounds, including 6-oxopiperidine-2-carboxylic acid derivatives, are studied. These compounds show unique molecular linkages and three-dimensional network formations in their crystal structures, indicating potential applications in crystallography and molecular design (Vrabel et al., 2014).

Enzyme Inhibition and Drug Design

  • Inhibitors of soluble epoxide hydrolase have been identified from high-throughput screening using compounds structurally related to the queried chemical, indicating its relevance in drug discovery and pharmacology (Thalji et al., 2013).

Spectroscopic Properties and Quantum Mechanical Study

  • The spectroscopic properties of related compounds are investigated using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods. Such studies are vital for understanding the chemical behavior and properties of these compounds (Devi et al., 2020).

properties

IUPAC Name

4-oxo-3-(1-propan-2-ylpiperidin-4-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-10(2)18-7-4-11(5-8-18)19-9-17-6-3-12(23-17)13(16(21)22)14(17)15(19)20/h3,6,10-14H,4-5,7-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMPUQODTSAUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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